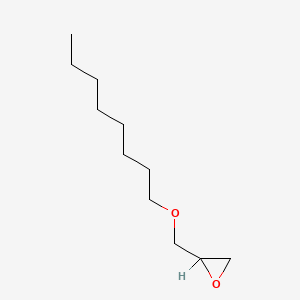

((Octyloxy)methyl)oxirane

Description

Contextualization within the Epoxide Class of Organic Compounds

Epoxides, or oxiranes, are a class of cyclic ethers characterized by a three-membered ring containing two carbon atoms and one oxygen atom. This strained ring structure makes epoxides highly reactive, particularly towards nucleophilic ring-opening reactions. researchgate.net This reactivity is the cornerstone of their utility in organic synthesis.

((Octyloxy)methyl)oxirane belongs to a subgroup of epoxides known as glycidyl (B131873) ethers. chalmers.se These compounds are formally derived from the condensation of an alcohol with glycidol. wikipedia.org In the case of this compound, the alcohol is octanol (B41247). The general structure of a glycidyl ether includes the reactive epoxide ring and an ether linkage to an alkyl or aryl group. chalmers.se This structure allows for a wide range of chemical modifications, making glycidyl ethers versatile intermediates in the synthesis of more complex molecules. chalmers.segoogle.com

The presence of the octyloxy group in this compound imparts a significant hydrophobic character to the molecule. d-nb.infoontosight.ai This property is crucial in applications where interaction with nonpolar environments is desired. The combination of the reactive epoxide and the hydrophobic side chain distinguishes this compound from simpler epoxides like propylene (B89431) oxide or ethylene (B1197577) oxide, which are more hydrophilic. d-nb.infowikipedia.org

A common method for synthesizing glycidyl ethers like this compound involves the reaction of an alcohol with epichlorohydrin (B41342) in the presence of a base. google.comd-nb.info This process can be carried out using phase-transfer catalysts to facilitate the reaction between the immiscible reactants. d-nb.info

Significance as a Versatile Monomer and Synthetic Intermediate

The dual functionality of this compound, with its reactive epoxide ring and modifiable octyloxy group, makes it a highly versatile monomer and synthetic intermediate. wikipedia.orgd-nb.info

As a monomer, this compound is primarily used in ring-opening polymerization reactions to produce polyethers. d-nb.info The resulting polymers have a poly(ethylene glycol)-like backbone with octyloxy side chains, imparting a high degree of hydrophobicity. wikipedia.orgd-nb.info This characteristic is particularly useful in the synthesis of amphiphilic block and statistical copolymers. d-nb.info By combining hydrophobic monomers like this compound with hydrophilic monomers, researchers can create polymers with tailored properties for applications such as surfactants, viscosity enhancers, and components of supramolecular hydrogels. d-nb.info

For instance, this compound can be copolymerized with monomers like 2-propenoic acid (acrylic acid) and 2-((hexyloxy)methyl)oxirane to form complex terpolymers. ontosight.ai The properties of these polymers, such as hydrophobicity and thermal characteristics, can be fine-tuned by adjusting the ratios of the different monomers. ontosight.ai

Beyond polymerization, the epoxide ring of this compound serves as a reactive site for various nucleophilic substitution and ring-opening reactions. smolecule.com This allows for its use as a synthetic intermediate in the production of a wide array of chemicals. chalmers.se For example, it can be used to introduce the octyloxy group into larger molecules, which can be advantageous in the synthesis of specialty chemicals and materials. chalmers.sesmolecule.com The reactivity of the epoxide also makes it a valuable component in the formulation of adhesives and sealants. chalmers.sewikipedia.org

Overview of Research Trajectories for Alkoxy-Substituted Oxiranes

Current research on alkoxy-substituted oxiranes, including this compound, is focused on several key areas, driven by the need for advanced materials with specific functionalities and the push towards more sustainable chemical processes.

A significant research trend is the development of novel polymers and copolymers with precisely controlled architectures and properties. d-nb.info The ability to tailor the hydrophobic and hydrophilic balance in polymers by incorporating various alkoxy-substituted oxiranes is a major area of investigation. d-nb.info This includes the synthesis of block copolymers, which can self-assemble into complex nanostructures, and statistical copolymers with random distributions of functional groups. d-nb.info

Another important research direction is the exploration of more efficient and environmentally friendly synthetic methods for producing these compounds. chalmers.se This includes the development of solvent-free reaction conditions and the use of solid bases and phase-transfer catalysts to minimize waste and hazardous byproducts. chalmers.se The use of renewable resources as starting materials is also a growing area of interest.

Furthermore, the unique reactivity of the epoxide ring in alkoxy-substituted oxiranes continues to be exploited in the development of new synthetic methodologies. researchgate.netorganic-chemistry.org This includes their use in multicomponent reactions and as building blocks for complex natural products and biologically active molecules. The ability to selectively react the epoxide in the presence of other functional groups allows for intricate molecular design. wikipedia.org

Research is also delving into the specific applications of materials derived from alkoxy-substituted oxiranes. For example, polymers containing these monomers are being investigated for their potential in biomedical applications, such as drug delivery and tissue engineering, due to their potential biocompatibility and the ability to modify their surfaces with bioactive molecules. ontosight.ai

Structure

3D Structure

Properties

CAS No. |

3385-66-8 |

|---|---|

Molecular Formula |

C11H22O2 |

Molecular Weight |

186.29 g/mol |

IUPAC Name |

2-(octoxymethyl)oxirane |

InChI |

InChI=1S/C11H22O2/c1-2-3-4-5-6-7-8-12-9-11-10-13-11/h11H,2-10H2,1H3 |

InChI Key |

HRWYHCYGVIJOEC-UHFFFAOYSA-N |

SMILES |

CCCCCCCCOCC1CO1 |

Canonical SMILES |

CCCCCCCCOCC1CO1 |

Other CAS No. |

3385-66-8 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Octyloxy Methyl Oxirane and Its Analogs

Catalytic Epoxidation of Alkenyl Precursors

The formation of the oxirane ring is a critical step in the synthesis of ((octyloxy)methyl)oxirane. This is typically achieved through the epoxidation of an alkenyl precursor, such as octyl allyl ether. Catalytic methods are paramount in achieving high efficiency and selectivity in this transformation. Both homogeneous and heterogeneous catalytic systems have been extensively investigated.

Homogeneous Catalysis in Oxirane Ring Formation

Homogeneous catalysis for the epoxidation of alkenyl precursors offers the advantage of high activity and selectivity due to the well-defined nature of the catalytic species. Transition metal complexes, particularly those of vanadium and molybdenum, are prominent in this field. google.comresearchgate.net These catalysts, in conjunction with an oxidant like an alkyl hydroperoxide, facilitate the transfer of an oxygen atom to the double bond of the allyl ether.

Vanadium-based catalysts, for instance, are well-known for the stereoselective epoxidation of allylic alcohols. mdpi.comacs.orgacs.org While the direct precursor to this compound is an allylic ether, the principles of catalysis for allylic alcohols are highly relevant. The mechanism often involves the coordination of the allylic substrate to the metal center, followed by a directed oxygen transfer from a hydroperoxide. For example, vanadium-catalyzed asymmetric epoxidation of allylic alcohols has been successfully carried out in water using chiral ligands, achieving high enantioselectivity. acs.orgnih.gov This suggests the potential for developing chiral versions of this compound.

Molybdenum complexes are also effective for the epoxidation of a wide range of olefins, including those that are less activated. researchgate.netnanochemres.orgrsc.org The Halcon-ARCO process, a large-scale industrial method for epoxide production, historically utilized organometallic molybdenum catalysts. rsc.org Research has shown that molybdenum(VI) complexes can catalyze the epoxidation of various olefins with high conversion and selectivity. nanochemres.orgrsc.org The choice of ligands attached to the molybdenum center can significantly influence the catalyst's activity and stability. rsc.org

Table 1: Homogeneous Catalytic Epoxidation of Olefins and Allylic Alcohols

| Catalyst System | Substrate | Oxidant | Solvent | Temperature (°C) | Conversion (%) | Epoxide Selectivity (%) | Reference |

|---|---|---|---|---|---|---|---|

| VO(acac)₂ / TBHP | Allyl alcohol | TBHP | Toluene | RT | - | High | mdpi.com |

| V-chiral ligand / H₂O₂ | Allylic alcohols | H₂O₂ | Water | RT | - | up to 94% ee | acs.orgnih.gov |

| [MoCp(CO)₃CH₃] | cis-Cyclooctene | TBHP | Benzene | 55 | 38-43 | >99 | rsc.org |

| MoO₂(acac)₂ | Cyclooctene | TBHP | - | - | - | - | acs.org |

Heterogeneous Catalysis for Efficient Synthesis

Heterogeneous catalysts offer significant advantages in terms of ease of separation from the reaction mixture, reusability, and potential for use in continuous flow processes, aligning with the principles of green chemistry. u-tokyo.ac.jp For the epoxidation of alkenyl precursors to glycidyl (B131873) ethers, titanium-silicate materials have emerged as highly effective heterogeneous catalysts.

One of the most studied catalysts in this category is Ti-SBA-15. core.ac.ukresearchgate.net This mesoporous silica (B1680970) material with titanium atoms incorporated into its framework has demonstrated high activity in the epoxidation of various allylic compounds, including allyl glycidyl ether (an analog of octyl allyl ether), using hydrogen peroxide as the oxidant. researchgate.net The large surface area and defined pore structure of Ti-SBA-15 contribute to its catalytic efficacy. core.ac.uk Studies on the epoxidation of allyl glycidyl ether over Ti-SBA-15 have investigated the influence of various parameters such as temperature, reactant molar ratio, solvent concentration, and catalyst loading to optimize the yield of the corresponding diglycidyl ether. researchgate.net

The reusability of heterogeneous catalysts is a key factor in their industrial viability. Research has demonstrated that catalysts like silica-supported ionic liquids and metal-free heterogeneous catalysts can be recycled multiple times without a significant loss of activity in reactions such as the conversion of CO2 into cyclic carbonates from epoxides. sci-hub.seacs.org This highlights the potential for developing robust and reusable catalytic systems for the synthesis of this compound.

Table 2: Heterogeneous Catalytic Epoxidation of Allyl Glycidyl Ether (AGE)

| Catalyst | Oxidant | Solvent | Temperature (°C) | AGE Conversion (mol%) | Diglycidyl Ether Selectivity (mol%) | Reference |

|---|---|---|---|---|---|---|

| Ti-SBA-15 | H₂O₂ | Methanol | 80 | 13.9 | 9.2 | researchgate.net |

Etherification Reactions for Octyloxy Group Introduction

The introduction of the C8 alkyl chain, the "octyloxy" group, is another crucial step in the synthesis of this compound. This is typically accomplished through an etherification reaction.

Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a classic and widely used method for preparing ethers, including alkyl glycidyl ethers. byjus.commasterorganicchemistry.comyoutube.com This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide. masterorganicchemistry.comyoutube.com In the context of this compound synthesis, this typically involves the reaction of 1-octanol (B28484) with epichlorohydrin (B41342) in the presence of a base. researchgate.netdss.go.th

To overcome the challenge of reacting two immiscible phases (the aqueous base and the organic reactants), phase-transfer catalysis (PTC) is often employed. researchgate.netdss.go.th A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB), facilitates the transfer of the alkoxide anion from the aqueous or solid phase to the organic phase where it can react with epichlorohydrin. researchgate.netrsc.org This method has been shown to be highly effective for the synthesis of long-chain alkyl glycidyl ethers, including octyl glycidyl ether, with high yields. researchgate.netdss.go.th Solvent-free conditions for this reaction have also been developed, further enhancing its green credentials. dss.go.thchalmers.segoogle.com

Table 3: Williamson Ether Synthesis of Octyl Glycidyl Ether

| Reactants | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Octanol (B41247), Epichlorohydrin | TBAB | NaOH | None | 55 | - | chalmers.se |

| Octanol, Epichlorohydrin | Various PTCs | NaOH | None | - | 92.0 | researchgate.netdss.go.th |

| Octanol, Epichlorohydrin | TBAHS | NaOH | None | 55-60 | High | ijaers.com |

Alternative Alkylation Strategies

While the Williamson ether synthesis is predominant, research into alternative alkylation strategies continues, driven by the desire for milder conditions, improved selectivity, and broader substrate scope. For instance, variations in the alkylating agent or the use of different catalytic systems can be considered. The Mitsunobu reaction, which allows for the condensation of an alcohol with a nucleophile under milder, neutral conditions using a phosphine (B1218219) and an azodicarboxylate, represents a conceptual alternative for forming ether linkages, although its application to glycidyl ether synthesis is less common.

In the broader context of ether synthesis, methods involving the acid-catalyzed ring-opening of epoxides with alcohols are also well-established. csic.es For the synthesis of non-symmetric glyceryl diethers, the ring-opening of an alkyl glycidyl ether with a different alcohol can be catalyzed by various Lewis acids. csic.es This approach could potentially be adapted for the synthesis of this compound analogs.

Development of Green and Sustainable Synthesis Pathways

The principles of green chemistry are increasingly influencing the design of synthetic routes for industrial chemicals. semanticscholar.org For the synthesis of this compound and its analogs, several green and sustainable approaches are being explored.

A key strategy is the use of renewable feedstocks. Glycerol, a byproduct of biodiesel production, is an attractive starting material for the synthesis of glycidyl ethers. rsc.org Epichlorohydrin, a common reactant in the Williamson ether synthesis, can be produced from glycerol, thus providing a bio-based route to this compound. rsc.org

The development of solvent-free reaction conditions is another significant advancement. dss.go.thchalmers.se As demonstrated in the Williamson ether synthesis of octyl glycidyl ether, eliminating the need for organic solvents reduces waste, simplifies product purification, and lowers the environmental impact of the process. dss.go.thchalmers.se

Table 4: Comparison of Synthetic Strategies for Alkyl Glycidyl Ethers

| Synthetic Strategy | Key Features | Advantages | Challenges |

|---|---|---|---|

| Homogeneous Catalytic Epoxidation | Soluble metal catalysts (V, Mo) | High activity and selectivity, good for mechanistic studies | Catalyst separation and recycling can be difficult |

| Heterogeneous Catalytic Epoxidation | Solid catalysts (e.g., Ti-SBA-15) | Easy separation, reusability, suitable for flow chemistry | May have lower activity than homogeneous counterparts |

| Williamson Ether Synthesis (PTC) | Phase-transfer catalyst, often solvent-free | High yields, applicable to long-chain alcohols, can be run without organic solvents | Generates salt as a byproduct |

| Glycerol-Based Synthesis | Utilizes renewable feedstock | Improved sustainability, potential for bio-based products | May involve multiple synthetic steps |

Process Optimization and Scale-Up Considerations in Laboratory Synthesis

The laboratory synthesis of this compound, a representative alkyl glycidyl ether, involves several critical parameters that must be carefully controlled to maximize yield, ensure purity, and enable safe and efficient scale-up. Optimization strategies primarily focus on reaction conditions, catalyst systems, and purification methods, while scale-up considerations introduce challenges related to heat management, reaction time, and reactor technology.

Influence of Reaction Parameters on Yield and Selectivity

The synthesis of alkyl glycidyl ethers, such as this compound, is typically achieved through the reaction of a fatty alcohol (e.g., octanol) with epichlorohydrin in the presence of a base. researchgate.netchalmers.se The yield and selectivity of this reaction are highly sensitive to several parameters, including temperature, reaction time, and the molar ratio of reactants.

Reactant Concentration: The molar ratio of epichlorohydrin to the alcohol is a crucial factor. Research on the synthesis of octyl glycidyl ether shows that increasing the amount of epichlorohydrin from a 1.2 to a 2.0 molar ratio relative to octanol can increase the product yield from 81.0% to 92.0%. dss.go.th However, using an excess of epichlorohydrin (e.g., a 3:1 molar ratio) does not further improve the yield and may lead to an increase in unreacted starting material. dss.go.th Conversely, a deficit of epichlorohydrin can lead to the formation of undesired by-products like 1,3-dioctyloxy-2-propanol. dss.go.th

Temperature and Time: Temperature control is essential for managing the reaction rate and minimizing side reactions. For the synthesis of various glycidyl ethers, a reaction temperature of 65 °C has been identified as optimal in certain systems. csic.es The reaction time must also be optimized; for instance, studies on similar glycidyl ethers show that while the reaction progresses over time, extending it unnecessarily may not lead to significant yield improvements and can be inefficient. chalmers.se For example, in the synthesis of decyl and tetradecyl glycidyl ether, the yield after two hours was notably higher for the tetradecanol-derived ether, indicating that reaction kinetics can be dependent on the specific alcohol used. chalmers.se

The following table summarizes the effect of epichlorohydrin concentration on the yield of octyl glycidyl ether. dss.go.th

Table 1: Effect of Epichlorohydrin Concentration on Product Distribution

| Molar Ratio (Epichlorohydrin:Octanol) | Yield of Octyl Glycidyl Ether (%) | Unreacted Octanol (%) | By-product (1,3-dioctyloxy-2-propanol) (%) |

| 1.2 : 1 | 81.0 | 2.5 | 11.2 |

| 1.6 : 1 | 89.1 | 4.2 | 1.0 |

| 2.0 : 1 | 92.0 | 5.1 | 0.5 |

| 3.0 : 1 | 92.0 | 5.9 | 0.5 |

Data sourced from a study on the synthesis of octyl glycidyl ether, conducted at 40°C with sodium hydroxide (B78521) and a phase-transfer catalyst. dss.go.th

Catalyst and Solvent System Optimization

The choice of catalyst and solvent system is paramount in the synthesis of this compound and its analogs.

Catalyst System: Phase-transfer catalysis (PTC) is a highly effective method for synthesizing glycidyl ethers. researchgate.netdss.go.th Catalysts like tetrabutylammonium bromide (TBAB) facilitate the reaction between the alcohol (organic phase) and the base (solid or aqueous phase). researchgate.netchalmers.se The nature of the base is also critical. Studies comparing different alkali metal hydroxides (KOH, NaOH, LiOH) for the reaction of epichlorohydrin with various alcohols found that KOH consistently provided higher yields than NaOH, which in turn was more effective than LiOH. csic.es For industrial production, Lewis acids such as tin(IV) chloride have also been used, though this introduces issues of corrosiveness. chalmers.se

Solvent System: A significant advancement in glycidyl ether synthesis is the development of solvent-free, or solid-liquid phase-transfer catalysis, methods. researchgate.netchalmers.se These systems, which use the reactants themselves as the organic phase and a solid base, offer several advantages for laboratory scale-up. researchgate.net They simplify the process by eliminating the need for organic solvents, which reduces costs and environmental impact. chalmers.se Furthermore, the solid by-products, such as sodium chloride and unreacted sodium hydroxide, can be easily removed by simple filtration, streamlining the workup procedure. researchgate.net This approach has been shown to produce high yields, with octyl glycidyl ether reaching 92.0%. researchgate.net

The table below illustrates the impact of different bases on the yield of methyl glycidyl ether, a simple analog. csic.es

Table 2: Influence of Base on Methyl Glycidyl Ether Synthesis

| Base | Epichlorohydrin Conversion (%) | Methyl Glycidyl Ether Yield (%) | Selectivity (%) |

| KOH | 100 | 89 | 89 |

| NaOH | 97 | 81 | 84 |

| LiOH | 83 | 62 | 75 |

Reaction conditions: 1.4:1 base:epichlorohydrin molar ratio, 15:1 methanol:epichlorohydrin molar ratio, 65 °C. csic.es

Purification and By-product Mitigation

Achieving high purity is a key objective in synthesis. The primary by-products in glycidyl ether synthesis arise from the reaction of the desired product with the starting alcohol or from side reactions of epichlorohydrin. dss.go.th For example, 1,3-dioctyloxy-2-propanol is a common impurity. dss.go.th

Process optimization directly impacts by-product formation. As shown in Table 1, maintaining an appropriate excess of epichlorohydrin minimizes the formation of 1,3-dioctyloxy-2-propanol. dss.go.th Purification of the final product is typically achieved through methods like vacuum distillation or column chromatography to remove unreacted starting materials and by-products. csic.esrsc.org In solvent-free systems, an initial filtration step is effective for removing solid salts before subsequent purification. researchgate.netchalmers.se

Scale-Up Strategies and Reactor Technology

Scaling up the synthesis of this compound from the gram to kilogram scale introduces significant challenges. mdpi.comreddit.com The exothermic nature of the reaction requires careful thermal management to prevent runaway reactions. google.com The synthesis of long-chain alkyl glycidyl ethers can release substantial reaction heat (up to 124 kJ/mol), leading to a potential adiabatic temperature rise of over 100 K. google.com

Heat Management: As reaction volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. reddit.com This necessitates robust cooling systems and potentially slower, dropwise addition of reagents to control the exotherm. nih.gov

Mixing and Reaction Time: Efficient mixing becomes more critical at a larger scale to ensure homogeneity and consistent reaction rates. Reaction times may also need to be extended, as heating and cooling larger volumes takes longer. reddit.com

Advanced Reactor Technology: For industrial-scale production, moving from batch reactors to continuous flow systems using microchannel reactors offers a safer and more efficient alternative. google.com This technology provides superior heat and mass transfer, allowing for better temperature control and reducing the risk of thermal runaway. A continuous flow process involves mixing the alkyl alcohol and epichlorohydrin, and separately mixing the catalyst and base, then feeding both streams into the microchannel reactor. google.com This approach is not only safer but also leads to higher product purity, making it suitable for industrial applications. google.com

Mechanistic Investigations of Octyloxy Methyl Oxirane Reactivity

Ring-Opening Reaction Pathways

The principal mode of reactivity for ((Octyloxy)methyl)oxirane involves the cleavage of a carbon-oxygen bond of the oxirane ring. This process can be initiated by nucleophiles, acids, or bases, each following distinct mechanistic routes that determine the regiochemical and stereochemical outcome of the reaction.

The strained nature of the epoxide ring makes it susceptible to attack by nucleophiles, even those that are typically weak. researchgate.net Heteroatom-containing nucleophiles, such as amines, alcohols, and phenols, are common reagents for this transformation, leading to the formation of valuable β-amino alcohols and β-alkoxy alcohols.

The reaction of this compound with primary or secondary amines is a fundamental process for the synthesis of β-amino alcohols. This transformation proceeds via a nucleophilic substitution (SN2) mechanism where the nitrogen atom of the amine directly attacks one of the electrophilic carbon atoms of the epoxide ring. researchgate.net For an unsymmetrical epoxide like this compound, the attack occurs preferentially at the less sterically hindered terminal carbon atom. libretexts.orgopenstax.org The reaction is often performed neat or in a protic solvent and can be facilitated by catalysts. rsc.org The general mechanism involves the nucleophilic attack of the amine on the less substituted carbon, followed by proton transfer to the oxygen atom, yielding the final amino alcohol product. researchgate.net

Table 1: Predicted Products of Amine-Mediated Ring-Opening of this compound This table is generated based on established principles of epoxide chemistry.

| Amine Reagent | Structure | Predicted Major Product | Product Structure |

| Ammonia | NH₃ | 1-amino-3-(octyloxy)propan-2-ol | |

| Diethylamine | (CH₃CH₂)₂NH | 1-(diethylamino)-3-(octyloxy)propan-2-ol | |

| Aniline | C₆H₅NH₂ | 1-(phenylamino)-3-(octyloxy)propan-2-ol |

Alcohols and phenols can act as nucleophiles to open the epoxide ring of this compound, resulting in the formation of β-alkoxy alcohols. These reactions are typically slower than those with amines and often require catalysis by either an acid or a base to enhance the nucleophilicity of the alcohol/phenol or the electrophilicity of the epoxide. researchgate.net In the presence of a base, the alcohol is deprotonated to form a more potent nucleophile, the alkoxide ion, which then attacks the less hindered carbon of the epoxide in an SN2 fashion. pressbooks.pub Under acidic conditions, the epoxide oxygen is protonated, making the ring more susceptible to attack by the neutral alcohol nucleophile. ksu.edu.samasterorganicchemistry.com

Table 2: Products of Alcohol and Phenol Addition to this compound This table is generated based on established principles of epoxide chemistry.

| Nucleophile | Catalyst | Predicted Major Product | Product Structure |

| Methanol (CH₃OH) | Acid (H⁺) or Base (CH₃O⁻) | 1-methoxy-3-(octyloxy)propan-2-ol | |

| Phenol (C₆H₅OH) | Base (C₆H₅O⁻) | 1-(octyloxy)-3-phenoxypropan-2-ol |

The regiochemistry and stereochemistry of the nucleophilic ring-opening of this compound are critical aspects of its reactivity.

Regioselectivity: In reactions with strong, basic nucleophiles (e.g., amines, alkoxides), the reaction is highly regioselective. The nucleophile attacks the less sterically hindered carbon atom (C1) of the oxirane ring. This pathway, known as the "normal" or SN2-type opening, is controlled by steric hindrance. openstax.orgmagtech.com.cn

Stereoselectivity: The nucleophilic attack proceeds via a backside attack relative to the carbon-oxygen bond of the epoxide. This results in an inversion of configuration at the center of attack. For a chiral starting epoxide, this leads to the formation of a trans product, where the nucleophile and the newly formed hydroxyl group are on opposite sides of the carbon backbone. libretexts.org

Table 3: Summary of Selectivity in Nucleophilic Ring-Opening

| Condition | Mechanism | Site of Attack | Controlling Factor | Stereochemistry |

| Basic or Neutral (Strong Nu:) | SN2 | Less substituted carbon (C1) | Steric Hindrance magtech.com.cn | Inversion (trans addition) libretexts.org |

| Acidic (Weak Nu:) | SN2-like | Less substituted carbon (C1) | Steric/Electronic Balance libretexts.orgmagtech.com.cn | Inversion (trans addition) libretexts.org |

Under acidic conditions, the ring-opening of this compound is significantly accelerated. The mechanism involves two key steps:

Protonation: The ether oxygen of the epoxide acts as a Lewis base, accepting a proton from the acid catalyst. This protonation creates a highly reactive oxonium ion, which is a much better leaving group than the corresponding alkoxide. masterorganicchemistry.comkhanacademy.org

Nucleophilic Attack: A nucleophile (which can be the conjugate base of the acid or a solvent molecule like water) attacks one of the ring carbons, leading to the cleavage of the C-O bond. libretexts.org

For unsymmetrical epoxides with only primary and secondary carbons, like this compound, the nucleophilic attack in acid-catalyzed openings still occurs predominantly at the less substituted primary carbon. libretexts.orgopenstax.org The transition state has significant SN2 character. While there is some development of positive charge on the ring carbons, it is not enough to form a full carbocation or to reverse the regioselectivity that is observed in base-catalyzed openings. libretexts.orgopenstax.org The result is a trans-1,2-disubstituted product. libretexts.org

Base-catalyzed ring-opening of this compound is a classic example of an SN2 reaction. libretexts.orgopenstax.org The mechanism is initiated by the attack of a strong nucleophile, which is often the base itself (e.g., hydroxide (B78521), RO⁻) or a nucleophile generated by the base. openstax.org

The key features of this mechanism are:

Direct Attack: The nucleophile directly attacks one of the electrophilic carbons of the intact epoxide ring without prior activation of the epoxide.

Regioselectivity: The attack is highly regioselective, occurring exclusively at the less sterically hindered carbon atom (C1) of the this compound. libretexts.orgopenstax.org

Stereochemistry: The reaction proceeds with backside attack, leading to an inversion of stereochemistry at the site of reaction and the formation of a trans product. pressbooks.pub

This pathway is generally slower than the acid-catalyzed route because the unprotonated epoxide is less electrophilic, and the reaction relies on the strength of the nucleophile. openstax.org

Alcohol and Phenol Addition to Oxirane Rings

Acid-Catalyzed Ring-Opening Mechanisms

Derivatization and Functionalization Reactions

The reactivity of this compound is characterized by two main sites: the long, hydrophobic octyloxy chain and the highly strained, reactive epoxide ring. These sites allow for a range of derivatization and functionalization reactions, enabling the synthesis of diverse molecular structures.

The octyloxy group, a long alkyl ether chain, is generally characterized by its chemical stability, making transformations challenging without harsh conditions. The C-O ether bond is robust, and the saturated C-H bonds of the octyl chain are typically unreactive. However, specific reactions can be employed to modify this portion of the molecule.

Ether Cleavage: One of the fundamental reactions for modifying the octyloxy group is ether cleavage. This typically requires strong acidic conditions, most commonly with hydrohalic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). transformationtutoring.comchemistrysteps.commasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol). A halide ion then acts as a nucleophile, attacking one of the adjacent carbon atoms. chemistrysteps.commasterorganicchemistry.com

For this compound, cleavage of the ether linkage would yield 1-octanol (B28484) and an epichlorohydrin (B41342) derivative (in the presence of HCl) or other corresponding halo-alcohols. The mechanism can be either SN1 or SN2, depending on the structure of the ether. chemistrysteps.com Given that the carbon of the octyloxy group attached to the ether oxygen is primary, the cleavage would likely proceed through an SN2 mechanism. masterorganicchemistry.com

Reaction Scheme for Ether Cleavage: R-O-R' + 2HX → R-X + R'-X + H₂O (where R = octyl, R' = glycidyl (B131873), X = Br, I)

Polymerization Chemistry of Octyloxy Methyl Oxirane

Homopolymerization Studies of ((Octyloxy)methyl)oxirane

The homopolymerization of this compound, an alkyl glycidyl (B131873) ether, is primarily achieved through ring-opening mechanisms. The strain inherent in the three-membered oxirane ring is the principal thermodynamic driving force for this transformation.

Cationic Ring-Opening Polymerization (CROP) Kinetics and Thermodynamics

The Cationic Ring-Opening Polymerization (CROP) of cyclic ethers like this compound is a well-established method for producing polyethers. researchgate.net The polymerization is thermodynamically driven by the release of ring strain energy. researchgate.net For oxiranes, this value is significant, at approximately 116 kJ mol⁻¹, which strongly favors the open-chain polymer structure over the cyclic monomer. researchgate.net

The polymerization process begins with an initiation step, where a cationic initiator, typically a strong Brønsted or Lewis acid, protonates or coordinates to the oxygen atom of the oxirane ring. tuwien.at This activation makes the ring susceptible to nucleophilic attack. The propagation proceeds via an Sₙ2-type mechanism, where a monomer molecule attacks the activated propagating chain end, leading to the ring opening and the regeneration of the active site. tuwien.at The kinetics of CROP are influenced by several factors, including the monomer's basicity, the initiator's nature, the counter-ion's stability, and the reaction temperature. aston.ac.uk The process is often characterized by a competition between propagation and side reactions like chain transfer and termination, which can affect the final molecular weight and dispersity of the resulting poly(this compound). aston.ac.ukwiley-vch.de

Table 1: Standard Thermodynamic Parameters for Polymerization of Selected Cyclic Ethers This table illustrates the thermodynamic driving force for the ring-opening polymerization of various cyclic ethers, highlighting the high ring strain of oxiranes.

| Monomer | Ring Size | ΔH (kJ/mol) | ΔS (J/mol·K) |

| Oxirane | 3 | -94.5 | -70.2 |

| Oxetane | 4 | -80.7 | -65.6 |

| Oxolane (THF) | 5 | -18.8 | -62.7 |

| Data sourced from general polymer chemistry principles for cyclic ethers. researchgate.netwiley-vch.de |

Photoinitiated Cationic Polymerization (PCP) Mechanisms

Photoinitiated Cationic Polymerization (PCP) offers spatial and temporal control over the polymerization process, proceeding rapidly at ambient temperatures with low energy input. mdpi.com This method is particularly effective for epoxy monomers like this compound. mdpi.comresearchgate.net The mechanism relies on a photoinitiator, commonly an onium salt such as a diaryliodonium or triarylsulfonium salt, which generates a strong Brønsted acid upon UV irradiation. tuwien.atnih.gov

Upon photolysis, the onium salt undergoes irreversible fragmentation to produce a cationic reactive species. mdpi.com This species then abstracts a hydrogen atom from the surrounding medium (e.g., a solvent or the monomer itself) to generate the protonic acid that initiates the polymerization. mdpi.com The initiation and subsequent propagation follow the same CROP mechanism as described previously, forming a polyether network. tuwien.at The efficiency and rate of PCP are dependent on the type and concentration of the photoinitiator and the wavelength and intensity of the light source. researchgate.net To enhance efficiency in the visible light spectrum, photosensitizers can be employed to transfer energy to the onium salt, thereby promoting its decomposition. researchgate.net

Thermal Polymerization Behavior and Controlling Factors

While purely thermal initiation of this compound homopolymerization is less common for creating well-defined polymers, temperature is a critical controlling factor in initiated polymerizations. In cationic polymerization, higher temperatures generally increase the reaction rate. However, they can also promote side reactions, such as chain transfer to the polymer backbone, which can lead to branched structures and a broadening of the molecular weight distribution.

Copolymerization and Terpolymerization Strategies

This compound is a valuable monomer for creating copolymers with tailored properties, leveraging its hydrophobic octyl side chain to impart specific characteristics to the final polymer architecture.

Alternating Copolymerization with Cyclic Anhydrides and Carbon Dioxide

The ring-opening copolymerization (ROCOP) of epoxides with cyclic anhydrides or carbon dioxide (CO₂) is a powerful strategy for synthesizing aliphatic polyesters and polycarbonates, respectively. nih.govescholarship.org These reactions often yield polymers with a perfectly alternating sequence of the two different monomer units. nih.govrsc.org

For the copolymerization of this compound with a cyclic anhydride (B1165640) like phthalic anhydride, catalyst systems are crucial for achieving high selectivity for the alternating structure and preventing the formation of homopolymers or ether linkages. nih.gov Both metal-based catalysts (e.g., zinc, cobalt, or chromium complexes) and metal-free systems, such as Lewis pairs composed of a Lewis acid (e.g., triethyl borane) and a Lewis base or onium salt, have been developed for this purpose. nih.govescholarship.orgmdpi.com These catalysts facilitate the alternating insertion of the epoxide and anhydride monomers into the growing polymer chain. escholarship.org

Similarly, the copolymerization with CO₂ can produce polycarbonates. nih.gov This process is of significant interest as it utilizes a renewable and inexpensive C1 feedstock. The catalyst's role is to activate both the epoxide and the CO₂, enabling the formation of carbonate linkages. Multifunctional catalysts that have both a Lewis acidic site to activate the epoxide and a nucleophilic site to ring-open it are particularly effective. escholarship.org

Table 2: Catalyst Systems for Alternating Copolymerization of Epoxides This table provides examples of catalyst systems used for the ring-opening copolymerization of epoxides with CO₂ and cyclic anhydrides.

| Comonomer | Catalyst System | Polymer Type | Reference |

| Carbon Dioxide (CO₂) | Dinuclear Zinc Complexes | Polycarbonate | nih.gov |

| Carbon Dioxide (CO₂) | (salen)Co(III) Complexes | Polycarbonate | escholarship.org |

| Cyclic Anhydrides | Triethyl Borane (TEB) / PPNCl | Polyester | nih.govmdpi.com |

| Cyclic Anhydrides | (Cr)Salen Complexes | Polyester | nih.gov |

Block and Graft Copolymer Architectures from this compound

The synthesis of block and graft copolymers allows for the combination of distinct polymer segments into a single macromolecule, creating materials with unique phase-separated morphologies and properties. libretexts.orgnih.gov

Block Copolymers: this compound can be used to form the hydrophobic block in amphiphilic block copolymers. d-nb.info A common strategy is to use a hydrophilic macroinitiator, such as monomethoxy poly(ethylene glycol) (mPEG), to initiate the ring-opening polymerization of this compound. rsc.orgresearchgate.net This sequential polymerization results in an A-B diblock copolymer, for example, mPEG-b-poly(this compound). rsc.org Anionic ring-opening polymerization (AROP) is often employed for this purpose to achieve well-defined block copolymers with low dispersity. d-nb.inforesearchgate.net These amphiphilic structures can self-assemble in selective solvents to form micelles or other nanostructures.

Graft Copolymers: Graft copolymers can be synthesized by "grafting-from" or "grafting-onto" a polymer backbone. nih.gov In the "grafting-from" approach, a polymer backbone is functionalized with initiating sites from which the this compound side chains are grown. Conversely, in the "grafting-onto" method, pre-synthesized poly(this compound) chains are attached to a functional polymer backbone. For instance, a backbone polymer like poly(glycidyl methacrylate) contains reactive oxirane rings in its side chains. These rings can be opened to create initiating sites for further polymerization or used in click chemistry reactions to attach pre-made polymer chains. mdpi.com

Influence of Co-monomer Structure on Polymerization Reactivity and Polymer Properties

The copolymerization of this compound, also known as octyl glycidyl ether (OGE), with other cyclic ethers is a powerful strategy to fine-tune the properties of the resulting polyethers. The structure of the co-monomer significantly influences both the polymerization kinetics and the physical and chemical characteristics of the final copolymer, such as its thermal properties and amphiphilicity.

Detailed research into the anionic ring-opening copolymerization of glycidyl ethers has provided insights into their reactivity ratios. Reactivity ratios (r₁ and r₂) indicate the preference of a growing polymer chain ending in one monomer unit to add another unit of the same monomer (r > 1), the other monomer (r < 1), or either monomer without preference (r ≈ 1).

When this compound is copolymerized with ethylene (B1197577) oxide (EO), the resulting copolymers tend to have a random distribution of monomer units, with reactivity ratios reported to be close to one. This suggests that the growing polymer chain does not have a strong preference for adding either the OGE or the EO monomer, leading to a statistically random sequence. This is a common feature in the copolymerization of different glycidyl ethers with EO.

In contrast, the copolymerization behavior can be different when co-monomers with distinct steric or electronic profiles are used. For instance, studies on the copolymerization of propylene (B89431) oxide (PO) and allyl glycidyl ether (AGE) using a potassium acetate/18-crown-6 ether catalytic system revealed a tendency towards quasi-alternating copolymerization, with reactivity ratios of r(PO) = 0.85 and r(GlyTs) = 1.2. This indicates a slight preference for cross-propagation, where a PO-terminated chain prefers to add an AGE monomer and vice versa, leading to a more ordered structure than a purely random copolymer.

The incorporation of co-monomers directly impacts the polymer's properties. For example, copolymerizing the hydrophobic this compound with a hydrophilic co-monomer like ethylene oxide allows for the synthesis of amphiphilic copolymers. These polymers can self-assemble in aqueous solutions to form structures like micelles or hydrogels. The thermal properties are also highly dependent on the co-monomer composition. The glass transition temperature (Tg) of random copolymers often follows a linear trend with increasing incorporation of a co-monomer with a different Tg, reflecting the mixed molecular environment. In block copolymers, separate thermal transitions corresponding to each block can be observed.

| Co-monomer 1 | Co-monomer 2 | r₁ | r₂ | Copolymer Structure | Reference(s) |

| Ethylene Oxide (EO) | Alkyl Glycidyl Ethers | ≈1 | ≈1 | Random | |

| Propylene Oxide (PO) | Allyl Glycidyl Ether (AGE) | 0.85 | 1.2 | Nearly ideal random / Quasi-alternating | |

| Propylene Oxide (PO) | Glycidyl Tosylate (GlyTs) | 0.85 | 1.2 | Nearly ideal random | |

| Styrene | Vinyl Acetate | 55 | 0.01 | Block-like tendency | |

| Acrylonitrile | 1,3-Butadiene | 0.02 | 0.3 | Alternating tendency |

This table presents reactivity ratios for various co-monomer pairs to illustrate different copolymerization behaviors. While not all examples include this compound directly, they represent the principles governing oxirane and vinyl copolymerization.

Controlled Polymerization Techniques

Achieving precise control over polymer architecture, molecular weight, and functionality is paramount for developing high-performance materials. For this compound, several controlled polymerization techniques have been developed to move beyond conventional methods and produce well-defined polyethers. These methods aim to minimize or eliminate chain transfer and termination reactions, which are common in traditional anionic polymerization of substituted oxiranes and can lead to broad molecular weight distributions and loss of control.

Living Polymerization Approaches for Precise Molecular Weight Control

Living polymerization is an ideal form of chain polymerization where chain termination and transfer are absent. This allows polymer chains to grow at a constant rate as long as monomer is available, enabling the synthesis of polymers with predictable molecular weights and very narrow molecular weight distributions (low dispersity, Đ). Furthermore, the "living" nature of the chain ends allows for the sequential addition of different monomers to create well-defined block copolymers.

For this compound and other alkyl glycidyl ethers, anionic ring-opening polymerization (AROP) is a primary method for achieving controlled and living characteristics. Key strategies include:

Monomer-Activated Anionic ROP: This technique, often employing an onium salt initiator (e.g., tetraoctylammonium bromide) and a Lewis acid activator (e.g., triisobutylaluminum), offers a significant advantage over conventional AROP. The activator coordinates to the monomer's oxygen atom, making the epoxide ring more susceptible to nucleophilic attack by a less basic initiator, such as a halide ion. This approach mitigates side reactions like proton abstraction from the monomer, which can occur with highly basic alkoxide initiators, thereby enabling the synthesis of high molecular weight poly(glycidyl ether)s in a controlled manner.

AROP with Crown Ethers: The addition of a crown ether, such as 18-crown-6, to an AROP system using an alkali metal counterion (e.g., K⁺) is another effective method. The crown ether complexes the cation, creating a more dissociated and "naked" alkoxide propagating species. This enhances the initiation and propagation rates while maintaining control, leading to polymers with predictable molecular weights and narrow dispersities (Đ typically between 1.12 and 1.34).

| Polymerization System | Monomer(s) | Mₙ ( g/mol ) | Dispersity (Đ) | Key Feature | Reference(s) |

| AROP with 18-crown-6/K⁺ | C₁₂-AlkGE, C₁₆-AlkGE | 4,000 - 9,000 | Narrow | Enables controlled polymerization of long-chain alkyl glycidyl ethers. | |

| Monomer-Activated (NOct₄Br/i-Bu₃Al) | GME, EGE | Adjustable (High Mₙ possible) | Narrow | Achieves truly random incorporation in copolymers and high molecular weights. | |

| Aryl Silyl Ether/CsF | n-Butyl Glycidyl Ether | Controlled | ~1.15 | Living-type polymerization at high temperatures. | |

| RAFT Polymerization | Various (e.g., MMA) | Controlled | < 1.2 | Versatile living free-radical method, not typically for epoxides. |

This table summarizes various controlled/living polymerization systems, highlighting the achievable molecular weight control and narrow dispersity. AlkGE = Alkyl Glycidyl Ether, GME = Glycidyl Methyl Ether, EGE = Ethyl Glycidyl Ether, MMA = Methyl Methacrylate.

Catalyst Design for Selective Oxirane Polymerization

The design of the catalyst system is critical for achieving selectivity in the ring-opening polymerization of oxiranes like this compound. Catalyst design focuses on controlling several aspects of the polymerization: regioselectivity (the site of ring-opening), chemoselectivity (preferential polymerization of one functional group over another), and stereoselectivity, as well as monomer selectivity in copolymerizations.

Key principles in catalyst design for selective oxirane polymerization include:

Balancing Nucleophilicity and Basicity: In anionic polymerization, the initiator/catalyst must be sufficiently nucleophilic to open the epoxide ring efficiently but not so basic as to cause side reactions like proton abstraction from the monomer. Systems like monomer-activated ROP are designed around this principle, using a weakly nucleophilic initiator in tandem with a Lewis acid to activate the monomer.

Counterion and Ligand Effects: The nature of the counterion and any associated ligands significantly influences the reactivity and selectivity of the propagating species. Bulky or complexed counterions, such as the tetraoctylammonium cation or a potassium ion complexed by a crown ether, can shield the reactive alkoxide chain end. This steric hindrance can prevent side reactions and, in some cases, influence monomer selection during copolymerization.

Switchable Catalysis: Advanced catalyst design involves systems that can be "switched" between different polymerization mechanisms to create complex polymer architectures from a mixture of monomers. For example, a catalyst might first promote the ring-opening copolymerization (ROCOP) of an epoxide and CO₂, and then, upon consumption of the CO₂, switch to the ring-opening polymerization (ROP) of a lactone, all within the same pot. This allows for the creation of distinct block copolymers from a monomer mixture.

Catalyst Systems for Selectivity:

Phosphazene Bases: These are strong, non-nucleophilic organic bases that can be used to initiate AROP, offering an alternative to metal alkoxides and potentially reducing undesired side reactions.

Vandenberg-type Catalysts: These coordination catalysts, often based on aluminum, are known to produce stereoregular polymers from certain epoxides.

Lewis Acid/Onium Salt Systems: As mentioned, these are highly effective for controlled polymerization and can be tuned by varying the salt or the Lewis acid to balance reactivity and control for different epoxide monomers.

Frontal Polymerization for Rapid Material Fabrication

Frontal polymerization (FP) is a manufacturing technique that utilizes the exothermic heat of the reaction to drive a self-propagating polymerization wave through a liquid monomer or resin. This method offers a dramatic increase in fabrication speed and reduces the need for external energy input compared to conventional bulk polymerization, which requires heating the entire material in an oven.

The process is initiated by a localized energy stimulus, such as a pulse of heat or UV light, which starts the polymerization in a small region. The heat released by this initial reaction then heats the adjacent layer of unreacted monomer to its initiation temperature, causing the polymerization front to propagate through the material until all reactants are consumed.

Advanced Spectroscopic and Analytical Characterization of Octyloxy Methyl Oxirane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of ((octyloxy)methyl)oxirane and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous confirmation of the molecular structure.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the octyloxy chain and the oxirane ring are observed. The methylene (B1212753) protons of the octyl group typically appear as a complex series of multiplets in the upfield region, while the terminal methyl group presents as a triplet. The protons on the oxirane ring and the adjacent methylene group (-O-CH₂-oxirane) exhibit characteristic chemical shifts and coupling patterns. For instance, in related glycidyl (B131873) ethers, the protons of the glycidyl group often appear as a set of multiplets due to their diastereotopic nature. magritek.com The analysis of these multiplets, including their chemical shifts and coupling constants, allows for the complete assignment of the proton signals. magritek.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms of the oxirane ring are particularly noteworthy, appearing at characteristic chemical shifts due to the ring strain and the electronegativity of the oxygen atom. The numerous methylene carbons of the octyl chain can often be resolved, providing further confirmation of the structure. Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), are valuable for correlating the proton and carbon signals, aiding in the definitive assignment of complex spectra, especially for derivatives where the structure is more elaborate. acs.orgresearchgate.net

Furthermore, NMR is a powerful technique for monitoring reactions involving this compound. For example, during polymerization or ring-opening reactions, the disappearance of the signals corresponding to the oxirane ring protons and carbons, and the appearance of new signals corresponding to the reaction products, can be quantitatively monitored over time. rsc.orglibretexts.org This allows for the determination of reaction kinetics and the degree of conversion.

Table 1: Representative ¹H NMR and ¹³C NMR Chemical Shifts for Glycidyl Ether Moieties

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Oxirane CH | ~3.1 (m) | ~50 |

| Oxirane CH₂ | ~2.6 (dd), ~2.8 (dd) | ~44 |

| -O-CH₂- (ether linkage) | ~3.4-3.7 (m) | ~72 |

Note: The exact chemical shifts can vary depending on the solvent and the specific structure of the derivative.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide a molecular fingerprint of this compound and its derivatives, allowing for the identification of key functional groups.

IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, and it is particularly sensitive to polar bonds. mdpi.commt.com The IR spectrum of this compound will prominently feature bands associated with the C-O-C stretching of the ether linkage and the characteristic vibrations of the oxirane ring. The asymmetric stretching of the oxirane ring typically appears around 1250 cm⁻¹, often referred to as the "breathing" mode. researchgate.netoceanoptics.comspectroscopyonline.com Other characteristic bands for the epoxide group include the ring deformation vibrations, which are observed at lower wavenumbers, such as around 915 cm⁻¹ and 840 cm⁻¹. researchgate.net The strong C-H stretching vibrations of the octyl chain will be evident in the 2850-3000 cm⁻¹ region.

Raman spectroscopy, which is based on the inelastic scattering of monochromatic light, provides information about molecular vibrations that involve a change in polarizability. mdpi.commt.com It is particularly useful for analyzing non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum will also show the characteristic epoxide ring breathing mode around 1250 cm⁻¹. researchgate.netresearchgate.net This band is often used to monitor the consumption of epoxide groups during polymerization reactions, as its intensity is linearly proportional to the concentration of these groups. oceanoptics.comspectroscopyonline.com The C-C backbone vibrations of the octyl chain will also be present.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational analysis. While some vibrations may be active in both techniques, their relative intensities can differ significantly, providing complementary information. americanpharmaceuticalreview.comedinst.com For instance, the symmetric C-O-C stretch might be weak in the IR but strong in the Raman spectrum.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| C-H Stretch (alkyl) | 2850-3000 | 2850-3000 |

| Epoxide Ring Breathing | ~1250 | ~1250 |

| C-O-C Asymmetric Stretch | ~1100 | Weak |

| Epoxide Ring Deformation | ~915, ~840 | ~915 |

Mass Spectrometry (MS) Techniques for Molecular Characterization and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound and its derivatives by analyzing the mass-to-charge ratio (m/z) of ionized molecules and their fragments.

Electron impact (EI) ionization is a common technique where the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is highly characteristic of the molecule's structure. For this compound, fragmentation is expected to occur at the ether linkage and within the octyl chain. libretexts.org Alpha-cleavage next to the oxygen atom is a common fragmentation pathway for ethers, which would lead to the loss of the octyl group or parts of it. libretexts.org The fragmentation of the oxirane ring itself can also produce characteristic ions.

Softer ionization techniques, such as chemical ionization (CI) and electrospray ionization (ESI), are often employed to minimize fragmentation and obtain a more prominent molecular ion peak, which is crucial for confirming the molecular weight. researchgate.net For instance, in ESI-MS, adduct ions such as [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺ are commonly observed. nih.govlcms.cz High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule with high precision, allowing for the determination of its elemental composition.

Tandem mass spectrometry (MS/MS) is particularly useful for detailed structural analysis. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion) is selected and then fragmented to produce a spectrum of product ions. who.int This allows for the detailed investigation of fragmentation pathways and the confirmation of specific structural features within the molecule. For example, the fragmentation of the [M+H]⁺ ion of this compound could be studied to confirm the connectivity of the octyloxy group and the oxirane ring.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment Structure |

| 186 | [C₁₁H₂₂O₂]⁺ (Molecular Ion) |

| 129 | [C₈H₁₇O]⁺ |

| 113 | [C₈H₁₇]⁺ |

| 57 | [C₃H₅O]⁺ (oxiranylmethyl cation) |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ |

Note: The relative intensities of these fragments will depend on the ionization method and energy.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Kinetics and Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy, while not typically used for the primary structural characterization of simple aliphatic ethers and epoxides like this compound which lack strong chromophores, can be a valuable tool for studying certain aspects of their chemistry. pcbiochemres.comresearchgate.net

This compound itself does not absorb significantly in the UV-Vis region (200-800 nm). However, if it is reacted with a chromophoric reagent, UV-Vis spectroscopy can be used to monitor the progress of the reaction. For instance, the ring-opening of the epoxide by a nucleophile that contains a chromophore can be followed by observing the change in the absorbance spectrum over time. chemrxiv.org This allows for the determination of reaction kinetics.

Furthermore, in the context of its derivatives, particularly those incorporating aromatic or other unsaturated systems, UV-Vis spectroscopy becomes a primary tool for characterization. The position and intensity of the absorption bands provide information about the electronic transitions within the molecule and can be sensitive to the chemical environment.

Complexation studies can also be performed using UV-Vis spectroscopy. If this compound or its derivatives form a complex with a metal ion or another molecule that has a distinct UV-Vis spectrum, the formation of the complex can be monitored by the changes in the spectrum, such as a shift in the maximum absorption wavelength (λ_max) or a change in the molar absorptivity. This can be used to determine the stoichiometry and stability of the complex.

While direct analysis of this compound by UV-Vis is limited, its application in kinetic and complexation studies of its reactions and derivatives highlights its utility as part of a comprehensive analytical approach. acs.org

Advanced Spectroscopic Methods (e.g., Photoelectron Circular Dichroism, ESR) for Detailed Electronic Structure Analysis

For a more in-depth understanding of the electronic structure and stereochemical properties of chiral derivatives of this compound, advanced spectroscopic techniques can be employed.

Photoelectron Circular Dichroism (PECD) is a powerful technique for the analysis of chiral molecules. aip.org It measures the difference in the angular distribution of photoelectrons emitted from a chiral molecule when it is ionized by circularly polarized light. arxiv.org This effect is highly sensitive to the absolute configuration of the molecule. nih.govnih.gov For chiral derivatives of this compound, PECD could be used to determine the enantiomeric excess and to study the stereochemistry of reactions. The technique provides detailed information about the electronic structure of the chiral centers and how it influences the photoionization process. acs.org

Electron Spin Resonance (ESR) Spectroscopy , also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons. researchgate.net While this compound itself is not paramagnetic, ESR can be used to study radical species that may be formed during its synthesis, polymerization, or degradation. For example, if the oxirane ring is opened homolytically, it can form a diradical species that could potentially be detected by ESR. rsc.org The g-value and hyperfine coupling constants in the ESR spectrum provide information about the electronic structure and the environment of the unpaired electron. ethernet.edu.et

These advanced methods, while not routinely used for simple characterization, offer unique insights into the finer details of the electronic and stereochemical properties of this compound and its derivatives, particularly in the context of advanced materials and mechanistic studies.

Computational and Theoretical Investigations into Octyloxy Methyl Oxirane Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the electronic characteristics and reactivity of epoxide systems. rsdjournal.org While specific studies focusing exclusively on ((Octyloxy)methyl)oxirane are not prevalent in the literature, extensive research on analogous glycidyl (B131873) ethers and other oxirane derivatives provides a robust framework for understanding its behavior. mdpi.comresearchgate.net

DFT methods, such as those employing the B3LYP functional with a 6-31G basis set or higher, are commonly used to optimize the molecular geometry and calculate key electronic descriptors. mdpi.comresearchgate.net For this compound, these calculations would reveal the distribution of electron density, with a notable polarization of the C-O bonds in the oxirane ring due to the high electronegativity of the oxygen atom. This creates electrophilic carbon centers susceptible to nucleophilic attack.

Key parameters derived from these calculations help predict reactivity:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactions. For oxirane derivatives, the LUMO is typically centered on the C-O antibonding orbitals of the epoxide ring, indicating the sites for nucleophilic attack. The energy gap between the HOMO and LUMO (Egap) is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. nih.govresearchgate.net

Electrostatic Potential (ESP): ESP maps visualize the charge distribution on the molecule's surface. For this compound, a strong negative potential is expected around the ether and epoxide oxygen atoms, identifying them as sites for electrophilic attack or protonation. nih.gov Conversely, positive potential regions would highlight the electrophilic carbon atoms of the oxirane ring.

Bond Orders and Atomic Charges: Calculated bond orders can indicate the relative strength of the C-O bonds in the oxirane ring. nih.gov Lower bond orders might suggest a predisposition to ring-opening. Mulliken or Natural Bond Orbital (NBO) population analyses provide atomic charges, quantifying the electrophilicity of the ring carbons and the nucleophilicity of the oxygen atom.

Theoretical studies on similar epoxides show that electron-donating groups, like the octyloxy moiety, can influence the electron density and reactivity of the oxirane ring. rsc.org The ether oxygen atom in the side chain can also participate in interactions, potentially influencing reaction pathways.

Table 1: Predicted Quantum Chemical Parameters for this compound and Related Glycidyl Ethers

This table presents predicted values for this compound based on trends from computational studies of analogous compounds like allyl glycidyl ether and other alkyl glycidyl ethers. mdpi.comresearchgate.net

| Parameter | Predicted Value/Characteristic for this compound | Rationale based on Analogous Systems |

| HOMO Energy | Moderately high | The ether oxygen's lone pairs contribute to the HOMO, increasing its energy relative to simple alkanes. |

| LUMO Energy | Low | The LUMO is localized on the oxirane ring's C-O σ* orbitals, making it an accessible acceptor for nucleophiles. |

| HOMO-LUMO Gap (Egap) | Moderate | Indicates good chemical stability but sufficient reactivity for polymerization and ring-opening reactions. nih.gov |

| ESP Minimum | Localized on the epoxide and ether oxygen atoms. | Shows the most likely sites for protonation or coordination with Lewis acids. nih.gov |

| Charge on Oxirane Carbons | Positive (δ+) | Confirms the electrophilic nature of the ring carbons, with the terminal carbon being more accessible. |

Elucidation of Reaction Mechanisms and Transition States via Computational Modeling

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, thereby elucidating detailed mechanisms and identifying the structures of transient species like transition states. For this compound, the most significant reaction is the nucleophilic ring-opening of the epoxide, which is the fundamental step in its polymerization and other functionalization reactions.

Theoretical studies on simple epoxides with nucleophiles (e.g., anions, amines, alcohols) consistently show that the reaction proceeds via an SN2-like mechanism. researchgate.netdnu.dp.ua This involves a backside attack by the nucleophile on one of the electrophilic carbon atoms of the oxirane ring, leading to simultaneous C-O bond cleavage and inversion of stereochemistry at the attacked carbon. researchgate.net

Computational investigations on the ring-opening of non-symmetrical epoxides, such as 2,2-dimethyloxirane (B32121) or 2-(chloromethyl)oxirane, have established the factors governing regioselectivity:

Basic or Nucleophilic Conditions: Under basic or neutral conditions, nucleophilic attack preferentially occurs at the less sterically hindered carbon atom (the terminal CH2 group in this compound). Activation strain analysis confirms this preference is due to lower Pauli repulsion in the transition state. researchgate.netresearchgate.net

Acidic Conditions: Under acidic catalysis, the epoxide oxygen is first protonated. This enhances the electrophilicity of the ring carbons. The reaction then often favors attack at the more substituted carbon atom, as it can better stabilize the developing positive charge in the transition state. However, for primary alkyl glycidyl ethers, attack may still favor the terminal position. Computational modeling helps to precisely determine the activation barriers for both pathways. researchgate.netresearchgate.net

DFT calculations can locate the geometry of the transition state (TS) and a subsequent frequency calculation confirms it as a first-order saddle point on the potential energy surface. The energy of this TS relative to the reactants determines the activation energy of the reaction. For example, studies on the reaction of 2-(chloromethyl)oxirane with amines have successfully modeled the energy profiles and established the geometric parameters of the transition states. dnu.dp.ua

Table 2: Representative Calculated Activation Barriers for Epoxide Ring-Opening Reactions from Computational Studies

This table shows typical activation energy (ΔG‡) ranges for model epoxide reactions, providing a basis for predicting the behavior of this compound.

| Reaction Type | Model System | Computational Method | Calculated ΔG‡ (kcal/mol) | Reference |

| Base-Catalyzed | 2,2-dimethyloxirane + OH⁻ (β-attack) | OLYP/TZ2P | ~18-20 | researchgate.net |

| Acid-Catalyzed | Protonated 2,2-dimethyloxirane + H₂O (α-attack) | OLYP/TZ2P | ~15-17 | researchgate.net |

| Lewis Acid Catalyzed | Epoxide + CO₂ (FLP-catalyzed) | DFT | 25-40 (uncatalyzed) vs 10-20 (catalyzed) | beilstein-journals.org |

| Amine Quaternization | 2-(chloromethyl)oxirane + Tertiary Amine | Ab Initio | ~15-25 | dnu.dp.ua |

Molecular Dynamics (MD) Simulations of this compound and Its Polymer Systems

Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. This approach provides a dynamic picture of molecular behavior, which is essential for understanding the properties of this compound and, more importantly, its polymer, poly(this compound). mdpi.comnih.govresearchgate.net

Monomer Simulations: MD simulations of the this compound monomer in various solvents (e.g., water, organic solvents) can reveal information about its conformation and solvation. The flexible octyl chain can adopt numerous conformations, and simulations can quantify its average extension and interaction with surrounding solvent molecules. This is particularly relevant for understanding its solubility and behavior in reaction media.

Polymer Simulations: All-atom MD simulations are especially powerful for investigating the structure-property relationships of poly(glycidyl ether)s. mdpi.comdntb.gov.ua For poly(this compound), simulations can elucidate:

Hydration and Interactions: Radial distribution functions (RDFs) can be computed to analyze the structure of water or other solvent molecules around different parts of the polymer, such as the hydrophilic polyether backbone and the hydrophobic alkyl side chains. mdpi.com

Material Properties: MD simulations can be used to predict bulk properties of the polymer, such as density, glass transition temperature (Tg), and mechanical moduli, by simulating an ensemble of polymer chains in a periodic box.

These simulations typically employ classical force fields like OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom) or AMBER (Assisted Model Building with Energy Refinement) to define the potential energy of the system. tesisenred.netresearchgate.net

Table 3: Typical Parameters for MD Simulations of Poly(glycidyl ether) Systems

This table summarizes common settings used in MD simulations of polymers analogous to poly(this compound), based on published research. mdpi.comnih.govnih.gov

| Parameter | Typical Value/Method | Purpose |

| Force Field | OPLS-AA, AMBER, Martini (Coarse-Grained) | Defines the inter- and intramolecular potentials governing atomic interactions. |

| Software | GROMACS, NAMD | Executes the numerical integration of Newton's equations of motion. |

| System Size | 1-10 polymer chains + thousands of solvent molecules | Represents a realistic sample of the system while remaining computationally feasible. |

| Simulation Time | 20 ns - 5 µs | Allows the system to reach equilibrium and provides sufficient sampling for property calculation. |

| Ensemble | NPT (Isothermal-Isobaric) | Simulates constant temperature and pressure, mimicking typical laboratory conditions. |

Kinetic Modeling and Prediction of Activation Parameters for Oxirane Reactions

Kinetic modeling combines experimental data and theoretical principles to describe the rates of chemical reactions. For the polymerization of this compound, computational chemistry can provide the essential activation parameters needed to build these models.

The kinetics of anionic ring-opening polymerization (AROP) of glycidyl ethers have been studied extensively. rsc.org The reaction rate is dependent on the concentrations of the monomer and the active propagating species (alkoxide). The propagation rate constant, kp, is a key parameter that reflects the monomer's reactivity.

Computational methods can predict the activation energy (Ea) for the propagation step by calculating the energy barrier of the nucleophilic attack of the growing polymer chain's alkoxide end on a monomer molecule. This is achieved by locating the transition state for this reaction, as described in section 6.2. The Arrhenius equation or Transition State Theory (TST) can then be used to relate this calculated energy barrier to the rate constant. beilstein-journals.orgnih.gov

Kinetic models for epoxide reactions can become complex, especially when side reactions like chain transfer or ring-opening by impurities occur. bcrec.idmdpi.com For example, in the self-polymerization of epoxidized fatty acids, models incorporating simultaneous reactions have been shown to provide a better fit to experimental data. bcrec.id Computational studies can help to identify the feasibility and activation barriers of these potential side reactions, allowing for the development of more accurate and comprehensive kinetic models. mdpi.com

Table 4: Experimental Propagation Rate Constants and Activation Energies for Various Epoxide Monomers

This table provides a comparative look at the reactivity of different epoxide monomers, which helps in positioning the expected reactivity of this compound. The long alkyl chain is expected to impart steric hindrance, potentially lowering its kp compared to less bulky ethers.

| Monomer | Initiating System | Propagation Rate Constant, kp (L·mol⁻¹·s⁻¹) | Activation Energy, Ea (kJ/mol) | Reference |

| 1,2-Epoxybutane (BO) | Benzyl alcohol / tBuP₄ | Low | N/A | rsc.org |

| Allyl Glycidyl Ether (AGE) | Benzyl alcohol / tBuP₄ | High | N/A | rsc.org |

| tert-Butyl Glycidyl Ether (tBuGE) | Benzyl alcohol / tBuP₄ | Very Low | N/A | rsc.org |

| Epoxidized Oleic Acid (Self-polymerization) | Thermal | N/A | 38.6 (Step 1) | bcrec.id |

Structure-Reactivity Relationships Derived from Theoretical Data

A primary goal of computational investigation is to establish clear relationships between a molecule's structure and its chemical reactivity. For this compound, theoretical data from quantum mechanics and molecular dynamics can be synthesized to understand how its specific features—the oxirane ring, the ether linkage, and the long alkyl chain—collectively determine its behavior.

Electronic Effects: As determined by quantum chemical calculations, the electron-donating character of the ether oxygen slightly increases the electron density on the oxirane ring compared to an unsubstituted epoxide. However, the dominant feature remains the ring strain and the electrophilicity of the ring carbons. Computational studies on a series of glycidyl ethers have established a reactivity scale where ethers with electron-donating or coordinating side chains can exhibit higher propagation rates in AROP. rsc.org

Role of the Long Alkyl Chain: The C8 alkyl chain primarily imparts hydrophobicity. d-nb.info MD simulations of the corresponding polymer in polar solvents would show this chain influencing the polymer's conformation through hydrophobic collapse. mdpi.com This can affect the accessibility of the polymer backbone for subsequent reactions and determines the material's solubility and interaction with other phases, a key structure-property relationship.

By comparing the theoretical data for this compound with data for a homologous series of alkyl glycidyl ethers, a clear trend can be established: while the fundamental reactivity is dictated by the oxirane ring, the length and nature of the alkyl ether side chain modulate this reactivity through steric and electronic effects and, more significantly, govern the macroscopic properties of the resulting polymer. d-nb.info

Advanced Applications of Octyloxy Methyl Oxirane in Materials Science and Organic Synthesis

Functional Polymeric Materials Development

The incorporation of ((Octyloxy)methyl)oxirane into polymer systems allows for the precise tailoring of material properties, leading to the development of advanced functional materials for a wide array of applications.

Specialty Polymers for Adhesives, Coatings, and Resins

This compound is a key component in the formulation of high-performance adhesives, coatings, and resins, primarily based on epoxy chemistry. ontosight.ai In these systems, it functions as a reactive diluent, a low-viscosity liquid added to thick epoxy resins to make them easier to handle and apply. iarc.fr Unlike non-reactive diluents that can evaporate and compromise the material's integrity, the epoxide group on this compound participates in the curing reaction, covalently bonding it into the polymer backbone. cdc.gov